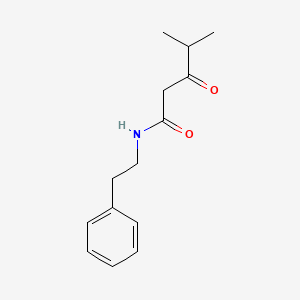
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is an organic compound with a molecular formula of C14H19NO2 It is a derivative of pentanamide and is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a methyl group at the fourth position of the pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. The reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are optimized to ensure high purity and yield of the target compound .
Industrial Production Methods
In industrial settings, the preparation method is designed to be efficient and environmentally friendly. The process involves recycling excess isobutyryl acetate and avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of green chemistry, ensuring minimal waste and high atom economy .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 4-Methyl-3-oxopentanoic acid anilide
- 4-Methyl-3-oxo-pentanoic acid phenylamide
Uniqueness
4-Methyl-3-oxo-N-(2-phenylethyl)pentanamide is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
575838-29-8 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-methyl-3-oxo-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H19NO2/c1-11(2)13(16)10-14(17)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17) |
Clé InChI |
LRZWXQQAEVDJNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


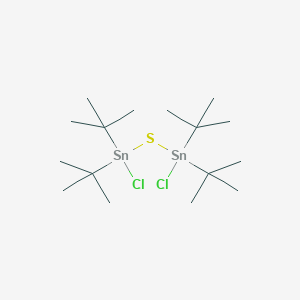
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
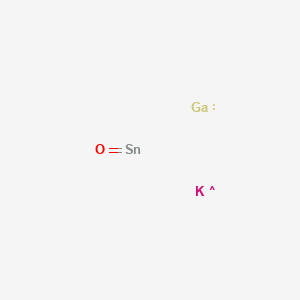
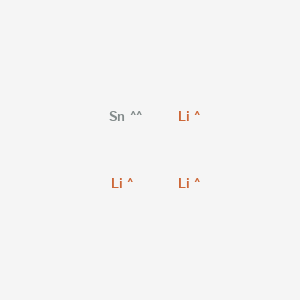
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
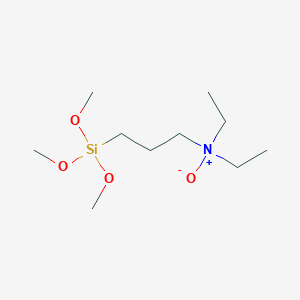
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
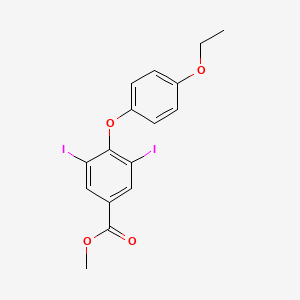
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
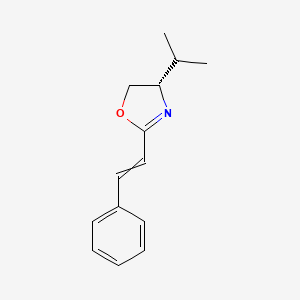

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)

![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
